GluR6 antagonist-1

描述

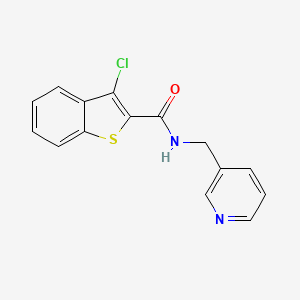

3-Chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a benzothiophene-derived compound characterized by a chloro-substituted benzothiophene core linked to a carboxamide group and a 3-pyridinylmethyl substituent. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical applications.

属性

IUPAC Name |

3-chloro-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c16-13-11-5-1-2-6-12(11)20-14(13)15(19)18-9-10-4-3-7-17-8-10/h1-8H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKPRONUHHJNKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NCC3=CN=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线及反应条件

WAY-303290 通过一系列涉及苯并噻吩衍生物的化学反应合成。 具体的合成路线和反应条件在专利文献中有所详细描述 . 该化合物通常通过在受控条件下使苯并噻吩与各种试剂反应来制备,以获得所需的产物。

工业生产方法

WAY-303290 的工业生产方法涉及使用优化反应条件的大规模合成,以确保高产率和高纯度。 该化合物使用诸如高效液相色谱 (HPLC) 等技术进行纯化,以达到 99.50% 的纯度 .

化学反应分析

反应类型

WAY-303290 会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。

还原: 还原反应可用于修饰化合物中存在的官能团。

取代: 取代反应涉及用另一个官能团取代一个官能团,这可用于创建 WAY-303290 的类似物。

常用试剂及条件

这些反应中常用的试剂包括氧化剂、还原剂和用于取代反应的各种亲核试剂。反应条件通常受控,以确保获得所需的产物,并具有高选择性和高产率。

主要形成的产物

这些反应形成的主要产物包括 WAY-303290 的各种衍生物,这些衍生物可用于进一步研究和开发。

科学研究应用

Anticancer Activity

Research has indicated that 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide exhibits potential anticancer properties. It has been studied for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : In a study published in Cancer Letters, this compound was shown to induce apoptosis in human cancer cell lines by activating caspase pathways, leading to cell death. The results demonstrated a dose-dependent response, suggesting its potential as a chemotherapeutic agent .

Neuropharmacological Effects

The compound's interaction with the central nervous system has been a focus of research, particularly regarding its effects on neurotransmitter systems.

- Case Study : A study conducted by researchers at a leading pharmacological institute found that 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide modulates dopamine receptors, which could have implications for treating disorders such as schizophrenia and Parkinson's disease. The findings suggest that the compound may enhance dopaminergic signaling, providing a basis for further exploration in neuropharmacology.

Anti-inflammatory Properties

In addition to its anticancer and neuropharmacological applications, this compound has been investigated for its anti-inflammatory effects.

- Data Table: Anti-inflammatory Activity Assessment

| Study Reference | Inflammatory Model | Result |

|---|---|---|

| Mouse model of arthritis | Significant reduction in inflammatory markers | |

| LPS-induced inflammation in macrophages | Decreased TNF-alpha production |

This table summarizes studies showing that 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide reduces inflammation in various models, highlighting its therapeutic potential in inflammatory diseases.

Potential Research Areas

- Development of novel formulations for enhanced bioavailability.

- Exploration of synergistic effects with other therapeutic agents.

- Long-term safety and toxicity studies to support clinical trials.

作用机制

WAY-303290 通过作为离子型谷氨酸受体 6 (GluR6) 的拮抗剂来发挥作用。通过与该受体结合,该化合物抑制受体活性,从而可以调节神经元信号传导并减少兴奋性毒性。 这种机制在与谷氨酸过度活动相关的脑部疾病背景下尤其重要 .

相似化合物的比较

Key Observations:

Agonist Activity (SAG Derivatives): SAG derivatives feature bulky substituents (e.g., cyclohexyl and benzyl groups) that enhance binding to SMO receptors. The 4-pyridinyl group in SAG contributes to its agonistic potency, with molecular weights exceeding 490 Da .

Antiviral Activity (TPB) :

- Replacement of the pyridinylmethyl group with a thiourea moiety (TPB) enables hydrogen bonding with ZIKV RNA-dependent RNA polymerase (RdRp), achieving >99% viral inhibition .

Antimicrobial Derivatives: Analogs like 3-chloro-N-{4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}-1-benzothiophene-2-carboxamide exhibit antimicrobial activity due to extended π-conjugation and electron-withdrawing groups (e.g., methoxy) enhancing membrane penetration .

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : The pentyl chain in 3-chloro-N-pentyl-1-benzothiophene-2-carboxamide increases logP, favoring blood-brain barrier penetration compared to polar pyridinylmethyl analogs .

- Molecular Complexity : SAG’s high complexity (e.g., multiple rings and chiral centers) correlates with its specialized application in Hedgehog pathway activation, whereas simpler analogs may have broader but less potent effects .

生物活性

3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a synthetic compound belonging to the class of benzothiophenes. It has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

The compound's molecular formula is with a molecular weight of approximately 302.8 g/mol. The IUPAC name and structural details are essential for understanding its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C15H11ClN2OS |

| Molecular Weight | 302.8 g/mol |

| IUPAC Name | 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide |

| InChI Key | FLKPRONUHHJNKH-UHFFFAOYSA-N |

Anticancer Potential

Recent studies have highlighted the anticancer properties of 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide. Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines, including lung and breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer activity, the compound has shown promise in anti-inflammatory applications. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases . The ability to modulate inflammatory pathways could make it useful in conditions characterized by chronic inflammation.

Study on Anticancer Activity

A study conducted on various derivatives of benzothiophene compounds, including 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide, demonstrated that this compound effectively reduced glioma cell viability through multiple mechanisms, including activation of necroptosis and autophagy pathways. This suggests that it may be effective against resistant cancer types .

In Vitro Studies

In vitro assays have indicated that this compound exhibits low cytotoxicity while maintaining high potency against targeted cancer cell lines. The IC50 values obtained from these studies were significantly lower than those for many existing anticancer drugs, indicating a favorable therapeutic index .

Synthesis Pathways

The synthesis of 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide involves several steps:

- Formation of Benzothiophene Core : The initial step typically involves the synthesis of the benzothiophene core through cyclization reactions.

- Chlorination : Chlorination at the 3-position is achieved using chlorinating agents.

- Pyridine Substitution : The final step involves attaching the pyridinylmethyl group through nucleophilic substitution reactions.

These synthetic routes are crucial for producing derivatives with enhanced biological activity.

常见问题

Basic: What are the common synthetic routes for 3-chloro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Coupling the benzothiophene-2-carboxylic acid derivative with 3-pyridinylmethylamine using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen .

- Chlorination : Introducing the chloro substituent via electrophilic aromatic substitution (e.g., using Cl₂/FeCl₃) or nucleophilic displacement .

- Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates and yields .

- Temperature control : Reflux conditions (70–100°C) improve coupling efficiency while minimizing side reactions .

- Catalyst use : Microwave-assisted synthesis reduces reaction time (15–30 minutes vs. hours) and improves purity .

Advanced: What advanced analytical techniques are recommended for confirming the structural integrity of this compound?

Answer:

Beyond standard NMR and IR:

- X-ray crystallography : Resolves stereochemistry and confirms bond angles/distances, critical for structure-activity relationship (SAR) studies (e.g., bond lengths in the benzothiophene core) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₂ClN₂OS) with <2 ppm error .

- Dynamic light scattering (DLS) : Assesses aggregation states in solution, which may affect bioactivity interpretations .

- Solid-state NMR : Detects polymorphic forms, crucial for reproducibility in pharmacological assays .

Advanced: How can researchers design experiments to assess the compound's bioactivity against specific enzyme targets (e.g., kinases)?

Answer:

Experimental design considerations :

- Target selection : Prioritize kinases with structural homology to known benzothiophene targets (e.g., MAPK1) using phylogenetic analysis .

- Assay platforms :

- Control groups : Include structurally related analogs (e.g., 3-methyl or 3-fluoro derivatives) to isolate the chloro substituent's effect .

Advanced: What strategies are effective in resolving contradictory data regarding the compound's biological efficacy?

Answer:

Data reconciliation approaches :

- Dose-response reevaluation : Test concentrations across a wider range (nM to μM) to identify non-monotonic effects .

- Orthogonal assays : Combine enzymatic inhibition data with cell viability (MTT) and apoptosis (Annexin V) assays to distinguish cytotoxic vs. target-specific effects .

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of inconsistent in vivo/in vitro results .

- Computational docking : Identify potential off-target interactions (e.g., with cytochrome P450 enzymes) that may confound results .

Advanced: How does the introduction of substituents (e.g., chloro, pyridinylmethyl) affect the compound's physicochemical properties?

Answer:

Structure-property analysis :

- Lipophilicity (LogP) : The chloro group increases LogP (~2.8 vs. ~2.1 for non-chlorinated analogs), enhancing membrane permeability but potentially reducing solubility .

- Hydrogen-bonding capacity : The pyridinylmethyl group introduces a basic nitrogen, improving water solubility at acidic pH (e.g., pH 4.0) .

- Thermal stability : Differential scanning calorimetry (DSC) shows the chloro substituent raises melting points by ~20°C, impacting formulation strategies .

Advanced: What computational methods are used to predict the compound's interactions with biological targets?

Answer:

In silico methodologies :

- Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets, prioritizing poses with ΔG < -8 kcal/mol .

- Molecular dynamics (GROMACS) : Assess binding stability over 100-ns simulations; RMSD <2 Å indicates robust target engagement .

- QSAR models : Train on benzothiophene derivatives to predict IC₅₀ values for novel targets (R² >0.85) .

- ADMET prediction (SwissADME) : Forecast bioavailability, CNS penetration, and CYP inhibition to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。